5-Methyl-3-phenethylrhodanine

Description

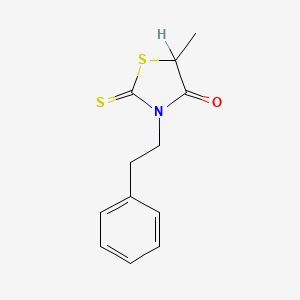

Structure

2D Structure

3D Structure

Properties

CAS No. |

23522-18-1 |

|---|---|

Molecular Formula |

C12H13NOS2 |

Molecular Weight |

251.4 g/mol |

IUPAC Name |

5-methyl-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C12H13NOS2/c1-9-11(14)13(12(15)16-9)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

InChI Key |

BSPMWDAFVFMVPU-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C(=S)S1)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Pharmacological Spectrum and Biological Activities of 5 Methyl 3 Phenethylrhodanine Derivatives

Antimicrobial Activity Investigations

Derivatives of the rhodanine (B49660) core have been investigated for their potential to combat various microbial infections. The introduction of different substituents on the rhodanine ring system has been a key strategy in the development of novel antimicrobial agents.

Antibacterial Efficacy Studies (Gram-positive and Gram-negative)

Research into the antibacterial properties of rhodanine derivatives has revealed a notable trend of efficacy primarily against Gram-positive bacteria. A study on a series of rhodanine-3-carboxyalkyl acids, which are structurally related to 5-Methyl-3-phenethylrhodanine, demonstrated bacteriostatic or bactericidal activity against reference Gram-positive strains. researchgate.netnih.gov However, these compounds lacked activity against the tested Gram-negative bacterial strains. researchgate.netnih.gov

Similarly, another study on 5-pyridylmethylidene-3-rhodanine-carboxyalkyl acid derivatives also reported antibacterial activity exclusively against Gram-positive bacteria, including strains of Staphylococcus, Bacillus, and Micrococcus. These derivatives were found to be inactive against Gram-negative bacteria. mdpi.com The mechanism of this selective activity is thought to be related to the structural features of the compounds, which may facilitate their interaction with the cell walls of Gram-positive bacteria.

While specific data on this compound is limited, the consistent findings for structurally similar rhodanine derivatives suggest a potential for activity against Gram-positive pathogens. The nature of the substituent at the C-5 position of the rhodanine ring appears to play a crucial role in determining the antibacterial spectrum and potency.

Table 1: Antibacterial Activity of Representative Rhodanine Derivatives

| Compound/Derivative Class | Gram-positive Bacteria | Gram-negative Bacteria | Reference |

| Rhodanine-3-carboxyalkyl acids | Active | Inactive | researchgate.netnih.gov |

| 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl acids | Active | Inactive | mdpi.com |

Antifungal Efficacy Studies

The antifungal potential of rhodanine derivatives has been explored, though with more varied results compared to their antibacterial effects. Studies on rhodanine-3-carboxyalkyl acids, for instance, did not observe any significant activity against the tested yeast strains. nih.gov

Other research on different heterocyclic compounds containing a rhodanine-like thiazolidinone core has shown some promise. For example, certain 4-thiazolidinone (B1220212) derivatives have demonstrated antifungal activity against various fungal species. nih.gov Additionally, novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines exhibited moderate to potent activity against a range of dermatophytes and yeasts. tandfonline.com

Antiviral Efficacy Studies (e.g., HIV, HCV, SARS-CoV-2)

The rhodanine scaffold has emerged as a promising framework for the development of antiviral agents, with derivatives showing activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

HIV: Several studies have highlighted the potent anti-HIV activity of rhodanine derivatives. These compounds have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.govnih.gov The rhodanine moiety is considered important for this inhibitory activity. nih.gov Furthermore, some rhodanine derivatives have demonstrated the ability to inhibit HIV-1 replication at nanomolar concentrations. nih.gov

HCV: Rhodanine derivatives have also been investigated as inhibitors of HCV non-structural proteins, which are essential for viral replication. Specifically, they have been identified as inhibitors of the HCV NS3 protease and the NS5B polymerase. researchgate.netresearchgate.nettandfonline.comnih.gov These findings underscore the potential of the rhodanine scaffold in the design of novel anti-HCV drugs. researchgate.netnih.gov

SARS-CoV-2: In the context of the recent global health crisis, rhodanine derivatives have been explored for their potential against SARS-CoV-2. A study on furanyl methylidene rhodanine analogs revealed broad-spectrum inhibitory and inactivating activities against enveloped viruses, including SARS-CoV-2 and its variants. nih.gov These compounds were found to target the viral membrane and block the formation of the fusion core, which is essential for viral entry into host cells. nih.gov Another study synthesized a series of quinolone-, indole-, and rhodanine-incorporated molecular hybrids, with some conjugates showing promising antiviral activity against SARS-CoV-2. nih.gov

Table 2: Antiviral Activity of Representative Rhodanine Derivatives

| Virus | Target/Mechanism | Reference |

| HIV-1 | Integrase Inhibition | nih.govnih.gov |

| HCV | NS3 Protease & NS5B Polymerase Inhibition | researchgate.netresearchgate.nettandfonline.comnih.gov |

| SARS-CoV-2 | Viral Fusion Inhibition | nih.gov |

| Enveloped Viruses | Viral Membrane Targeting | nih.gov |

Anticancer Activity Research

The rhodanine scaffold has been extensively studied for its anticancer properties, with numerous derivatives demonstrating significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and the induction of apoptosis.

Mechanisms of Cell Proliferation Inhibition

Rhodanine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the disruption of microtubule dynamics and cell cycle arrest.

One study on (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-phenylacetamide derivatives found that these compounds could disrupt microtubule polymerization, a critical process for cell division. mdpi.com Computational docking studies suggested that these derivatives interact with tubulin at the same binding site as the well-known anticancer drug Taxol. mdpi.com

Furthermore, some rhodanine derivatives have been observed to induce cell cycle arrest. For example, certain novel quinazolinone-based rhodanines were found to cause an S-phase arrest in HT-1080 fibrosarcoma cells. researchgate.net This arrest in the DNA synthesis phase prevents cancer cells from proceeding through the cell cycle and dividing.

Table 3: Mechanisms of Cell Proliferation Inhibition by Rhodanine Derivatives

| Mechanism | Cell Line(s) | Reference |

| Disruption of Microtubule Dynamics | A549, PC-3, HepG2 | mdpi.com |

| S-Phase Cell Cycle Arrest | HT-1080 | researchgate.net |

Apoptosis Induction Pathways

A key aspect of the anticancer activity of rhodanine derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved through the modulation of key proteins involved in both the intrinsic and extrinsic apoptotic pathways.

Several studies have shown that rhodanine derivatives can modulate the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. google.comacs.org For instance, some derivatives have been found to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax. researchgate.netresearchgate.net This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.

The activation of caspases, a family of proteases that execute the apoptotic program, is another common feature of rhodanine-induced apoptosis. The cleavage of caspase-3, a key executioner caspase, has been observed in cells treated with various rhodanine derivatives. researchgate.net Furthermore, the upregulation of initiator caspases such as caspase-8 and caspase-9 has also been reported, suggesting the involvement of both the extrinsic and intrinsic pathways. researchgate.netresearchgate.net

One study on glucosylated rhodanine derivatives demonstrated an upregulation of p53, Bax, and caspases-3, -8, and -9, alongside a downregulation of Bcl-2, indicating a multi-pathway induction of apoptosis. researchgate.netresearchgate.net Another study on a novel rhodanine derivative showed that it induced apoptosis via both mitochondrial dysfunction and endoplasmic reticulum stress in human colon cancer cells.

Table 4: Apoptosis Induction by Rhodanine Derivatives

| Apoptotic Event | Key Proteins/Pathways Involved | Reference |

| Modulation of Bcl-2 Family Proteins | Downregulation of Bcl-2, Upregulation of Bax | researchgate.netgoogle.comacs.orgresearchgate.net |

| Caspase Activation | Cleavage of Caspase-3, Upregulation of Caspase-8 and -9 | researchgate.netresearchgate.netresearchgate.net |

| Upregulation of p53 | p53-mediated apoptosis | researchgate.netresearchgate.net |

| Mitochondrial Dysfunction & ER Stress | Intrinsic pathway activation |

Other Significant Biological Activities

Beyond specific enzyme inhibition, derivatives of this compound have demonstrated potential in several therapeutic areas.

The role of rhodanine derivatives as aldose reductase inhibitors directly links them to the management of diabetic complications. nih.govnih.gov By preventing the conversion of glucose to sorbitol, these compounds can mitigate the long-term damage associated with diabetes. nih.gov Furthermore, some rhodanine-substituted spirooxindole pyrrolidine (B122466) derivatives have been synthesized and shown to be potent α-amylase inhibitors. nih.gov α-Amylase is an enzyme that breaks down carbohydrates into simple sugars; its inhibition can help control postprandial hyperglycemia. nih.govresearchgate.net The most potent of these compounds demonstrated in vivo hypoglycemic activity in diabetic rats, suggesting their potential as a new class of antidiabetic drugs. nih.gov The drug epalrestat (B1671369), a rhodanine-3-acetic acid derivative, is already used in Japan to treat diabetic neuropathy. mdpi.com

Table 2: Antidiabetic Potential of Rhodanine Derivatives

| Mechanism of Action | Target Enzyme/Process | Outcome | Citations |

|---|---|---|---|

| Inhibition of Sorbitol Accumulation | Aldose Reductase | Potential to reduce diabetic complications. | nih.govnih.govmdpi.com |

| Reduction of Postprandial Hyperglycemia | α-Amylase | Lowered blood glucose levels in preclinical studies. | nih.gov |

Rhodanine derivatives have shown significant anti-inflammatory properties. nih.gov A series of rhodanine derivatives containing a 5-aryloxypyrazole moiety were identified as having both anti-inflammatory and anticancer activities. nih.gov One compound, in particular, exhibited significant anti-inflammatory activity, superior to the reference drugs celecoxib (B62257) and hydrocortisone. nih.gov This compound was found to inhibit the production of nitric oxide (NO) in a dose-dependent manner and prevent the expression of inflammatory mediators induced by lipopolysaccharides (LPS) in macrophages. nih.gov Further investigation through ELISA suggested that this compound blocks the downstream signaling of COX-2, a key enzyme in the inflammatory pathway. nih.gov The inhibition of JSP-1 by rhodanine derivatives also points to their potential as anti-inflammatory agents. nih.govresearchgate.net

The potential of rhodanine derivatives extends to the field of neurodegenerative disorders. For instance, derivatives of rhodanine-3-acetic acid have been synthesized and evaluated as potential inhibitors of cholinesterases, enzymes that are key targets in the treatment of Alzheimer's disease. nih.gov These derivatives showed moderate activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some compounds exhibiting more potent inhibition of AChE than the clinically used drug rivastigmine. nih.gov This was the first report of rhodanine-based compounds inhibiting BChE. nih.gov The balanced inhibition of both cholinesterases is a desirable characteristic for potential Alzheimer's disease therapies. nih.gov The link between diabetes and Alzheimer's disease also suggests that the antidiabetic properties of rhodanine derivatives could have implications for neurodegenerative conditions. mdpi.com

Antioxidant Properties

The investigation into the antioxidant capabilities of rhodanine derivatives has revealed that this class of compounds can act as effective radical scavengers. The primary mechanism by which these molecules exert their antioxidant effect is by donating a proton to reactive oxygen species (ROS), thereby neutralizing them and preventing a cascade of oxidative damage. scholarsresearchlibrary.com The antioxidant potential of these derivatives is commonly quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

The DPPH assay utilizes a stable free radical that appears as a deep violet solution. mdpi.com When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical. scholarsresearchlibrary.com This process neutralizes the radical, leading to a color change from violet to yellow, which is measured spectrophotometrically. The extent of this color change is indicative of the compound's radical scavenging capacity. scholarsresearchlibrary.commdpi.com

Detailed Research Findings

Research into a series of rhodanine derivatives has provided insights into the structure-activity relationships that govern their antioxidant potential. One study highlighted that the presence of a free NH group at the N-3 position of the rhodanine ring is crucial for significant antioxidant activity. This suggests that unsubstituted derivatives at this position are more potent radical scavengers. scholarsresearchlibrary.com

Furthermore, the introduction of certain substituents can modulate this activity. For instance, derivatives featuring a heterocyclic ring have demonstrated moderate antioxidant capabilities. scholarsresearchlibrary.com In contrast, studies on 5-arylidenerhodanines indicate that the presence of phenolic hydroxyl groups on the aryl ring significantly enhances antioxidant activity, underscoring the importance of hydrogen-donating moieties. researchgate.net

The following table summarizes the in vitro antioxidant activity, expressed as IC₅₀ values (the concentration required to scavenge 50% of DPPH radicals), for several rhodanine derivatives from a comparative study.

| Compound | Key Structural Feature | Antioxidant Activity (IC₅₀ in µg/mL) |

| RHP | Unsubstituted Rhodanine Derivative | Significant Activity |

| MB01 | Mannich base of Rhodanine | Significant Activity |

| MB07 | Mannich base with Heterocyclic Ring | Moderate Activity |

| MB08 | Mannich base with Heterocyclic Ring | Moderate Activity |

| Data sourced from a study evaluating a series of synthesized rhodanine derivatives. scholarsresearchlibrary.com "Significant" and "Moderate" are as described in the source study, with lower IC₅₀ values indicating higher potency. |

The findings consistently show that the antioxidant capacity of a rhodanine derivative is not inherent to the core structure alone but is highly influenced by the specific functional groups attached to it. The ability to donate a proton, as seen with free N-H groups and phenolic hydroxyls, appears to be a key determinant of their radical scavenging efficacy. scholarsresearchlibrary.comresearchgate.net

Structure Activity Relationship Sar Elucidation for 5 Methyl 3 Phenethylrhodanine and Its Analogues

Influence of the N-3 Phenethyl Group on Biological Potency and Selectivity

The substituent at the N-3 position of the rhodanine (B49660) core plays a pivotal role in determining the molecule's interaction with its biological targets. The phenethyl group, a key feature of the title compound, has been shown to confer specific properties. Studies on related N-3 substituted rhodanines indicate that the nature of this substituent significantly impacts biological activity. For instance, in a series of 3-substituted rhodanines, those bearing a 3-[2-(4-hydroxyphenyl)ethyl] group, a close analogue of the phenethyl group, have been evaluated for their antitumor activities. nih.gov The presence of an aromatic ring connected by an ethyl linker, as in the phenethyl group, is a common motif in biologically active rhodanine derivatives. nih.gov This suggests that the combination of an aromatic head and a flexible ethyl chain allows for optimal positioning within the binding pocket of target proteins.

Research into phenethylamine (B48288) derivatives, which share the core structure of the N-3 substituent, has shown that this scaffold is crucial for affinity towards certain receptors, such as the serotonin (B10506) 5-HT2A receptor. nih.gov This foundational knowledge underscores the potential of the N-3 phenethyl group to mediate specific and potent biological interactions.

Comparative Analysis of Phenethyl vs. Other N-3 Substituents

Comparative studies highlight the distinct role of the phenethyl group relative to other substituents at the N-3 position. The size, shape, and electronic nature of the N-3 substituent are critical for potency.

Aryl vs. Alkyl Substituents: In one study on rhodanine derivatives as anticancer agents, replacing a 2-chlorophenyl group at the N-3 position with a 3-cyclohexyl or a 3-benzyl group led to a decrease in inhibitory activity. nih.gov This indicates a preference for specific aromatic substitutions.

Small vs. Bulky Substituents: The introduction of small acidic groups like carboxymethyl (-CH₂COOH) or carboxyethyl (-CH(CH₃)COOH) at the N-3 position resulted in compounds with good antiproliferative activity against certain cancer cell lines. nih.gov However, further increasing the bulk from a methyl to an isopropyl, carboxyethyl, or benzyl (B1604629) substituent led to a two- to three-fold decrease in activity, suggesting that while some size is beneficial, excessive bulk can be detrimental. nih.gov

Chain Length and Flexibility: The length of the alkyl chain connecting a functional group to the N-3 nitrogen can also modulate activity. In a series of rhodanine-3-carboxyalkyl acids, varying the number of methylene (B1212753) units in the linker resulted in clear changes in antimicrobial activity, demonstrating that the spacing provided by the linker is a key determinant of potency. nih.gov

The data suggests that the phenethyl group offers a balance of aromatic interaction and conformational flexibility that is often favorable for biological activity compared to either very small, very bulky, or purely aliphatic substituents.

Table 1: Comparative Activity of N-3 Substituted Rhodanine Analogues

| N-3 Substituent | Observed Effect on Activity | Reference Compound/Group | Biological Target/Assay | Source |

|---|---|---|---|---|

| 3-Cyclohexyl | Decreased Inhibition | 2-Chlorophenyl | Anticancer | nih.gov |

| 3-Benzyl | Decreased Inhibition | 2-Chlorophenyl | Anticancer | nih.gov |

| Carboxymethyl (-CH₂COOH) | Good Activity | Unsubstituted/Other large groups | Antiproliferative (K562 cells) | nih.gov |

| Carboxyethyl (-CH(CH₃)COOH) | Slightly Increased Activity | Carboxymethyl | Antiproliferative (K562 cells) | nih.gov |

| Isopropyl/Benzyl | Decreased Activity | Carboxymethyl | Antiproliferative (K562 cells) | nih.gov |

Role of the C-5 Methyl Group in Modulating Activity

Comparison with Other C-5 Substituents (e.g., Arylidene, Alkylidene)

The majority of highly active rhodanine derivatives reported in the literature possess a C-5 arylidene or related unsaturated substituent, which extends the conjugation of the molecule and provides additional points of interaction.

Arylidene Substituents: The Knoevenagel condensation of N-3 substituted rhodanines with various aromatic aldehydes is a common strategy to produce potent inhibitors. mazums.ac.ir The resulting 5-arylidene rhodanines often show significant activity. For instance, a benzylidene rhodanine derivative was identified as a potent inhibitor of the PRL-3 phosphatase with an IC₅₀ value of 0.9 µM. researchgate.net The nature of the aromatic ring in the arylidene group is crucial; substitutions on this ring can fine-tune the activity. mdpi.commdpi.com

Alkylidene Substituents: Modifications in the alkylidene chain and the rhodanine moiety are known to influence biological activity. nih.gov In studies of HIV-1 integrase inhibitors, compounds with various substituted aromatic groups linked via an alkylidene linker at the C-5 position were synthesized and evaluated, showing that this position is key for potency. mdpi.com

Methyl vs. Arylidene: Compared to a large C-5 arylidene group, a C-5 methyl group is significantly smaller and does not extend the electronic conjugation of the rhodanine core in the same way. This generally results in different target profiles and potencies. While arylidene groups can form extensive hydrophobic and pi-stacking interactions, a methyl group offers a more localized hydrophobic interaction. The choice between a methyl and an arylidene group depends entirely on the topology of the target's binding site.

Table 2: Influence of C-5 Substituents on Rhodanine Activity

| C-5 Substituent Type | General Effect on Activity | Mechanism of Interaction | Source |

|---|---|---|---|

| Arylidene | Often confers high potency | Extended conjugation, hydrophobic and π-stacking interactions | researchgate.netmdpi.com |

| Alkylidene | Modulates potency, target-dependent | Provides linker to various functional groups | nih.govmdpi.com |

| Pyridylmethylidene | Confers antimicrobial activity | Specific interactions via pyridine (B92270) nitrogen | nih.gov |

| Methyl | Modulates activity, offers localized hydrophobic interaction | Steric bulk, localized hydrophobicity | nih.govnih.gov |

Steric and Electronic Effects of Substituents on Activity

The biological activity of rhodanine analogues is profoundly influenced by the steric and electronic properties of their substituents at both the N-3 and C-5 positions. nih.govrsc.org

Steric Effects: The size and shape of substituents dictate how the molecule fits into its biological target. As seen with N-3 substituents, increasing the size of the group can either enhance binding through increased surface contact or reduce activity due to steric hindrance. nih.govmdpi.com The "buttressing effect," where a distant substituent enforces a specific conformation on another part of the molecule, can also play a role in enhancing stereoselectivity and activity. mdpi.com For C-5 substituents, steric bulk can direct the orientation of the molecule within a binding pocket. nih.gov

De Novo Design Principles Based on SAR Insights

The collective SAR data on rhodanine derivatives has enabled the formulation of principles for the de novo design of new, more potent, and selective agents. researchgate.netnih.gov

Scaffold Hopping and Hybridization: The rhodanine core can be combined with known pharmacophores of other active molecules to create hybrid compounds with improved or novel activities. This strategy has been used to combine the rhodanine scaffold with moieties from quinazoline, benzimidazole, and diclofenac (B195802) to target enzymes like EGFR and topoisomerase II. nih.govacs.orgmdpi.com

Target-Specific Substitution Tuning: SAR has shown that different biological targets have different requirements for the N-3 and C-5 substituents. For example, to achieve potent anticancer activity by targeting tubulin, a design strategy might involve combining the rhodanine scaffold with α,β-unsaturated ketones and acrylamide (B121943) derivatives. nih.gov For inhibiting phosphatases like PRL-3, a C-5 benzylidene group is often a starting point for optimization. researchgate.net

Modulating Physicochemical Properties: Substituents are chosen not only to enhance binding but also to improve drug-like properties. For example, introducing carboxyalkyl groups at the N-3 position can increase solubility and provide an additional interaction point, as seen in derivatives designed as aldose reductase inhibitors. nih.gov

Structure-Based and Computational Design: Insights from SAR are increasingly used to inform computational and structure-based design approaches. Molecular docking studies help to rationalize the observed SAR and predict the activity of novel designed compounds by visualizing how substituents interact with residues in the target's active site. nih.govbenthamscience.comacs.org This allows for the rational design of derivatives with optimized steric and electronic complementarity to the target.

By integrating these principles, medicinal chemists can move beyond trial-and-error screening and rationally design the next generation of rhodanine-based therapeutic agents.

Molecular Mechanisms of Action and Target Identification for 5 Methyl 3 Phenethylrhodanine

Strategies for Molecular Target Identification

The process of identifying the specific molecular targets of a compound like 5-Methyl-3-phenethylrhodanine is a critical step in drug discovery. This "target deconvolution" helps to understand how a compound exerts its biological effects. nih.gov A variety of methods, ranging from biochemical to computational, are utilized for this purpose.

Direct Biochemical Binding Assays

Direct biochemical binding assays are fundamental in determining if a compound physically interacts with a suspected target protein. These assays measure the binding affinity and kinetics between the small molecule and the protein. For instance, a study on a different rhodanine (B49660) derivative, P4OC, utilized fluorescence spectroscopy to investigate its binding to bovine serum albumin (BSA), a common protein used in initial binding studies. tandfonline.com This type of assay can determine binding constants and provide insights into the nature of the interaction. tandfonline.com

Genetic Interaction Studies

Genetic interaction studies can provide clues about a compound's mechanism of action by observing how genetic modifications in cells affect their sensitivity to the compound. While specific studies on this compound are not available, research on other compounds demonstrates this approach. For example, identifying genes that, when knocked out or overexpressed, alter the cell's response to a compound can help map the compound to a specific signaling pathway.

Proteomics-based Target Deconvolution Techniques

Chemical proteomics has become a powerful tool for the unbiased identification of small molecule targets from complex biological samples like cell lysates. nih.govnih.gov These techniques can be broadly categorized into probe-based and label-free methods.

Probe-Based Methods: This approach involves synthesizing a version of the compound of interest with a reactive tag (like biotin) that allows for the "pull-down" and identification of binding proteins via mass spectrometry. nih.gov

Label-Free Methods: These techniques, such as the cellular thermal shift assay (CETSA), measure changes in protein stability upon compound binding. The underlying principle is that a protein bound to a ligand will have an altered thermal denaturation profile. nih.gov

Elucidation of Specific Signaling Pathways Affected by the Compound

Identifying which signaling pathways are modulated by a compound is key to understanding its cellular effects. Studies on various rhodanine derivatives have shown their potential to influence pathways implicated in cancer and other diseases. For example, some rhodanine compounds have been found to induce apoptosis (programmed cell death) by modulating the Bcl-2 family of proteins. nih.gov Other derivatives have been investigated as inhibitors of tyrosine kinases, which are crucial components of many signaling cascades that control cell growth and proliferation. nih.govbenthamdirect.com Molecular docking studies on some rhodanines have suggested potential interactions with enzymes like topoisomerase II, thereby affecting DNA replication and repair pathways. nih.govacs.org Without specific experimental data for this compound, its effect on signaling pathways remains speculative.

Assessment of On-Target and Off-Target Interactions

A crucial aspect of drug development is determining both the intended (on-target) and unintended (off-target) interactions of a compound. Off-target effects can lead to unforeseen side effects or even provide new therapeutic opportunities. Chemical proteomics and computational approaches are instrumental in building a comprehensive profile of a compound's interactions. nih.gov For rhodanine derivatives, their propensity for non-specific interactions makes a thorough assessment of on- and off-target effects particularly important.

Addressing Pan-Assay Interference Compound (PAINS) Characteristics of Rhodanine Derivatives

The rhodanine scaffold is well-known in the medicinal chemistry community as a frequent Pan-Assay Interference Compound (PAIN). wikipedia.org PAINS are compounds that appear to be active in a wide range of high-throughput screening assays due to non-specific mechanisms rather than specific, potent inhibition of a single target. wikipedia.org

Several mechanisms have been proposed for the promiscuous activity of rhodanine-containing compounds:

Reactivity: The rhodanine ring can be chemically reactive, potentially forming covalent bonds with proteins. nih.gov

Aggregation: Some compounds can form aggregates at higher concentrations, which can non-specifically sequester and inhibit enzymes.

Redox Activity: The chemical structure may participate in redox cycling, generating reactive oxygen species that can interfere with assay components. nih.gov

Chelation: The ability to bind metal ions can disrupt the function of metalloenzymes or interfere with assay technologies that rely on metals. acs.org

Because of these characteristics, positive results from initial screenings of rhodanine derivatives are often treated with caution. researchgate.net It is essential to conduct rigorous follow-up studies to confirm that the observed activity is due to a specific interaction and not an artifact of assay interference. nih.gov The potential for this compound to act as a PAIN complicates the interpretation of any initial biological screening data and underscores the need for careful validation of any identified targets.

The following table summarizes the key challenges and investigational strategies for a compound like this compound:

| Area of Investigation | Key Challenges | Investigational Strategies |

| Molecular Target Identification | Lack of specific binding data; potential for non-specific interactions. | Direct Binding Assays, Proteomics (Probe-based & Label-free), Genetic Studies. |

| Signaling Pathway Elucidation | Effects are unknown without identified targets. | Downstream analysis following target identification (e.g., Western blotting for pathway proteins). |

| On- and Off-Target Assessment | High potential for numerous non-specific interactions (PAINS characteristics). | Comprehensive proteomic profiling, counter-screening against a panel of unrelated targets. |

| PAINS Characteristics | The rhodanine core is a known PAINS scaffold. | Assay quality control (e.g., testing for aggregation, redox activity), use of orthogonal assays. |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

To understand the potential biological targets of 5-Methyl-3-phenethylrhodanine, molecular docking simulations would be performed against a panel of known protein targets. The primary goal of these simulations is to predict the most stable binding pose of the ligand within the active site of the receptor. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on a force field that approximates the binding free energy.

The binding affinity, often expressed as a docking score or an estimated binding free energy (ΔG), provides a quantitative measure of the strength of the interaction. A lower docking score generally indicates a more favorable binding affinity. For a hypothetical study of this compound, a table of docking scores against various potential targets would be generated.

Table 1: Hypothetical Docking Scores for this compound Against Various Protein Targets

| Target Protein | PDB ID | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) |

|---|---|---|---|

| Aldose Reductase | 1ADS | -8.5 | 1.2 |

| Protein Tyrosine Phosphatase 1B | 2F6T | -7.9 | 3.5 |

| MurA Ligase | 1A2N | -7.2 | 8.9 |

| Cyclooxygenase-2 | 1CX2 | -6.8 | 15.4 |

Beyond predicting binding affinity, molecular docking reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By analyzing the docked pose of this compound, key amino acid residues within the protein's active site that form crucial contacts with the ligand can be identified.

For instance, the rhodanine (B49660) ring of the compound might act as a hydrogen bond acceptor, while the phenethyl group could engage in hydrophobic interactions within a corresponding pocket of the target protein. The identification of these key interacting residues is critical for understanding the mechanism of action and for guiding lead optimization efforts.

Table 2: Hypothetical Key Interacting Residues for this compound with Aldose Reductase

| Interaction Type | Ligand Moiety | Protein Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Rhodanine Carbonyl Oxygen | Tyr48 | 2.8 |

| Hydrogen Bond | Rhodanine Carbonyl Oxygen | His110 | 3.1 |

| Hydrophobic Interaction | Phenethyl Group | Trp20, Trp79, Trp111 | - |

| Pi-Sulfur Interaction | Phenethyl Ring | Cys298 | 4.2 |

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand-protein complex and to understand the dynamic behavior of the system.

Starting from the best-docked pose obtained from molecular docking, an MD simulation would be run for a significant period (typically nanoseconds to microseconds). The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD profile suggests that the ligand remains securely bound in the active site.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. These calculations can be used to determine various molecular properties of this compound, including its optimized geometry, charge distribution, and frontier molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G*)

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model for a class of rhodanine derivatives, the biological activity of new, untested analogues, including this compound, could be predicted.

The process involves compiling a dataset of rhodanine analogues with known biological activities, calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for each compound, and then using statistical methods to build a predictive model.

Virtual Screening Approaches for Novel Analogues with Optimized Properties

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. For this compound, if it were identified as a promising hit, virtual screening could be employed to find novel analogues with potentially improved properties, such as higher binding affinity or better selectivity.

This can be done through either ligand-based or structure-based virtual screening. Ligand-based approaches would search for molecules with similar structural or chemical features to this compound. Structure-based virtual screening would involve docking a large library of compounds into the active site of the target protein to identify new scaffolds that fit well and form favorable interactions.

Preclinical Research Methodologies and Animal Models

In Vitro Cellular Assays for Biological Evaluation

No publicly available data exists on the in vitro biological evaluation of 5-Methyl-3-phenethylrhodanine. Therefore, details regarding the specific methodologies employed, such as cell line selection, culture conditions, and assays for cell viability, proliferation, and apoptosis, are not available.

Information regarding the selection and culture of specific cell lines or microbial strains to test the biological activity of this compound could not be located in the current body of scientific literature.

There are no published studies detailing the use of assays to assess the effects of this compound on cell viability, proliferation, or apoptosis. Consequently, no data on parameters such as IC50 values or the induction of apoptotic pathways can be provided.

In Vivo Efficacy and Mechanistic Studies in Animal Models

No records of in vivo studies involving this compound were found. As a result, information on its efficacy and mechanism of action in animal models is unavailable.

There is no information available on the use of any preclinical disease models to evaluate the therapeutic potential of this compound.

Due to the lack of in vivo research, there is no data on the assessment of pharmacodynamic endpoints for this compound in animal studies.

Without any preclinical animal model data for this compound, a discussion on the translational considerations and limitations is not possible.

Analytical Methodologies for Research and Preclinical Quantification

Chromatographic Techniques for Quantification in Biological Matrices (e.g., LC-MS/MS, GC-MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of small molecules like 5-Methyl-3-phenethylrhodanine in complex biological matrices such as plasma, urine, and tissue homogenates. This technique offers high sensitivity and selectivity, which are essential for detecting the low concentrations often encountered in preclinical studies.

Method Development and Optimization for this compound

The development of a robust LC-MS/MS method for this compound involves a systematic optimization of several key parameters to achieve the desired analytical performance.

Chromatographic Conditions: A reverse-phase high-performance liquid chromatography (HPLC) system is typically employed for the separation of rhodanine (B49660) derivatives. The selection of the analytical column is critical, with C18 columns being a common choice due to their versatility. Gradient elution is often preferred to ensure adequate separation from endogenous matrix components and potential metabolites.

Mobile Phase: A typical mobile phase composition consists of an aqueous component, often containing a small percentage of formic acid or ammonium (B1175870) acetate to improve ionization efficiency, and an organic component such as acetonitrile (B52724) or methanol (B129727). The gradient is optimized to ensure a sharp peak shape and a short run time.

Flow Rate: The flow rate is adjusted to balance analysis time with separation efficiency.

Column Temperature: Maintaining a consistent column temperature is important for reproducible retention times.

Mass Spectrometric Conditions: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity.

Ionization Source: Electrospray ionization (ESI) is a commonly used ionization technique for compounds of this nature. Both positive and negative ionization modes are evaluated to determine which provides a better signal for this compound and its internal standard.

MRM Transitions: Specific precursor-to-product ion transitions are identified for the analyte and the internal standard. These transitions are optimized for collision energy and other MS parameters to maximize signal intensity.

| Parameter | Optimized Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reverse-phase column |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation and run time |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Validation of Analytical Methods (e.g., Sensitivity, Specificity, Reproducibility)

Method validation is performed in accordance with regulatory guidelines to ensure the reliability of the analytical data. The key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is assessed. This is typically evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte.

Sensitivity (Limit of Detection and Quantification): The limit of detection (LOD) is the lowest concentration of the analyte that can be reliably detected, while the lower limit of quantification (LLOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

Linearity: The linearity of the method is determined by analyzing a series of calibration standards over a defined concentration range. The response should be proportional to the concentration, with a correlation coefficient (r²) typically greater than 0.99.

Precision and Accuracy: Intra- and inter-day precision and accuracy are evaluated by analyzing quality control (QC) samples at multiple concentration levels on the same day and on different days. The precision, expressed as the coefficient of variation (%CV), should generally be within 15%, and the accuracy should be within 85-115% of the nominal concentration.

Reproducibility: The ability of the method to produce consistent results under different conditions (e.g., different analysts, different instruments) is assessed.

| Validation Parameter | Acceptance Criteria |

| Selectivity | No significant interference at the analyte's retention time |

| Linearity (r²) | ≥ 0.99 |

| LLOQ | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%) | 85% - 115% (80% - 120% at LLOQ) |

| Reproducibility | Consistent results across different experimental conditions |

Spectroscopic Techniques for Structural Characterization during Research (e.g., NMR, IR, Mass Spectrometry for synthesis verification and reaction monitoring)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are primary tools for determining the chemical structure. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the carbonyl (C=O) and thiocarbonyl (C=S) groups of the rhodanine ring, as well as the aromatic C-H bonds of the phenethyl group, would be expected.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the confirmation of its elemental composition. Fragmentation patterns observed in the mass spectrum can provide further structural information.

Sample Preparation Techniques for Complex Biological Specimens

Effective sample preparation is critical for removing interfering substances from biological matrices and for concentrating the analyte before analysis. Common techniques include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol is added to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. The choice of solvent is crucial for achieving high extraction recovery.

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte while interfering compounds are washed away. The analyte is then eluted with a small volume of solvent. This technique can provide cleaner extracts and higher concentration factors compared to PPT and LLE.

The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the required sensitivity of the assay.

Challenges and Future Perspectives in 5 Methyl 3 Phenethylrhodanine Research

Strategies to Overcome Non-Specific Interactions and PAINS Issues

A significant hurdle in the development of rhodanine (B49660) derivatives is their reputation as Pan-Assay Interference Compounds (PAINS). researchgate.net This classification arises from several chemical features inherent to the rhodanine core, particularly in 5-ene-rhodanine structures, which can act as Michael acceptors. tandfonline.comnih.gov This reactivity can lead to non-specific covalent modification of proteins, causing false-positive results in high-throughput screening (HTS) assays. Additionally, rhodanine-based compounds can form aggregates that non-specifically inhibit enzymes and have been known to interfere photometrically in biological assays due to their color. researchgate.net

Strategies to mitigate these issues are crucial for the legitimate progression of rhodanine-based drug candidates. Key approaches include:

Structural Modification: Moving away from the problematic 5-benzylidene rhodanine moiety is a primary strategy. This can involve saturation of the exocyclic double bond or its replacement with less reactive linkers.

Bioisosteric Replacement: Replacing the rhodanine core itself with other heterocyclic systems can maintain desired pharmacophoric features while eliminating the PAINS-associated reactive functionalities. tandfonline.com

Rigorous Experimental Validation: It is essential to confirm that the observed biological activity is not an artifact. nih.gov This includes counter-screening against unrelated targets, checking for aggregation-based inhibition using detergents, and employing biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy to validate specific, direct binding to the intended target. researchgate.net

Careful Solvent Selection: Recent studies have shown that rhodanine-derived enethiols can undergo dimerization in DMSO, a common solvent for compound storage, leading to multiple reactive products. rsc.org This highlights the need for careful consideration of storage and assay conditions to avoid generating confounding species. rsc.org

While the PAINS label warrants caution, it is not a definitive disqualification. The argument has been made that the Michael acceptor functionality and potential for multi-target effects must be experimentally confirmed and can sometimes be harnessed for therapeutic benefit, rather than being dismissed based on structural alerts alone. nih.gov

Approaches for Enhancing Target Selectivity and Potency

Achieving high potency and selectivity is a universal challenge in drug discovery. For rhodanine derivatives like 5-Methyl-3-phenethylrhodanine, this involves fine-tuning the structure to maximize interactions with the desired biological target while minimizing off-target effects.

Structure-Activity Relationship (SAR) studies are fundamental to this process. Research has shown that modifications at the N-3 and C-5 positions of the rhodanine ring are pivotal for modulating biological activity. nih.govnih.gov

N-3 Position: The substituent at the N-3 position can be modified to explore different binding pockets and influence physicochemical properties. For instance, introducing moieties that can form specific hydrogen bonds or hydrophobic interactions can significantly enhance potency.

C-5 Position: The substituent at the C-5 position, often an arylidene group, is critical for activity and selectivity. Introducing different aromatic or heteroaromatic rings can orient the molecule within the target's binding site to achieve optimal interactions. For example, studies on rhodanine-based inhibitors of PRL-3 phosphatase found that introducing a hydrophobic benzylidene moiety at the C-5 position enhanced inhibitory effects, consistent with the hydrophobic nature of the enzyme's binding site. nih.gov Similarly, combining a rhodanine core with a 4-(phenylamino)-quinazoline moiety yielded compounds with potent antiproliferative activity, with a bromopyridine group at this position showing the best inhibitory results against certain cancer cell lines. acs.orgnih.gov

Selectivity can be improved by exploiting differences between the target and related off-targets. For example, rhodanine derivatives developed as HIV-1 integrase inhibitors were counter-screened against APE1, another DNA-binding enzyme, to ensure specificity. mdpi.com The most potent inhibitor was found to be 20-fold more selective for the intended viral enzyme over the human enzyme. mdpi.com Such selectivity is crucial for minimizing host toxicity.

The following table summarizes SAR findings for various rhodanine derivatives, illustrating how specific substitutions influence potency and selectivity.

| Compound Series | Target | Key SAR Findings | Reference |

| Rhodanine-based benzoic acid derivatives | Bcl-2/Mcl-1 | para-bromophenyl and ortho-, para-dimethoxyphenyl substituents on the 3-position of the rhodanine ring increased potency and selectivity over Bcl-xL. | nih.gov |

| 5-benzylidene rhodanines | PRL-3 | Introduction of a benzylidene moiety at C5 favored higher inhibitory potency compared to a 5-naphthylidene substitution, exploiting the hydrophobic nature of the target's binding site. | nih.gov |

| Rhodanine-quinazoline hybrids | EGFR | A bromopyridine group attached to the rhodanine showed the best inhibitory activity against HepG2 and A549 cancer cell lines compared to other substitutions. | acs.orgnih.gov |

| Rhodanine derivatives with aliphatic thioxoamide linker | HIV-1 Integrase | Hydroxyl group substitution on the aromatic ring improved selectivity for strand transfer inhibition, possibly through stabilizing hydrogen bonds. | mdpi.comnih.gov |

Development of Novel Rhodanine-Based Chemotypes and Scaffolds

To overcome the inherent limitations of the classical rhodanine scaffold and to expand the accessible chemical space, researchers are actively developing novel chemotypes and scaffolds. This involves moving beyond simple substitutions on the existing ring and exploring more profound structural modifications.

Scaffold Hopping and Bioisosteric Replacement: This strategy involves replacing the central rhodanine ring with other heterocyclic structures that mimic its key pharmacophoric features but possess improved properties. tandfonline.comdrughunter.com Bioisosteres for the rhodanine core can include other thiazolidinones like thiazolidine-2,4-diones, or completely different ring systems identified through computational analysis. tandfonline.comdrughunter.comdrughunter.com This can help to escape the PAINS classification and improve drug-like properties. drughunter.com

Hybrid Molecules: A promising approach is the creation of hybrid compounds that conjugate the rhodanine moiety with other known pharmacophores. mdpi.com For example, novel neocryptolepine (B1663133)–rhodanine hybrids have been synthesized to combine the DNA-intercalating properties of neocryptolepine with the enzymatic inhibitory potential of rhodanine. mdpi.com Similarly, rhodanine-piperazine hybrids have been developed as multi-targeted agents against VEGFR, EGFR, and HER2 in breast cancer. nih.gov

Development of Fused Heterocycles: Rhodanines serve as versatile building blocks for the synthesis of more complex, fused heterocyclic systems. tandfonline.comnih.gov These new scaffolds can offer novel interaction patterns with biological targets and improved physicochemical properties.

These innovative approaches provide pathways to new chemical entities with potentially superior efficacy, selectivity, and pharmacokinetic profiles compared to first-generation rhodanine derivatives.

Integration of Systems Biology and Omics Data for Comprehensive Understanding

Modern drug discovery is moving beyond a single-target, single-drug paradigm towards a more holistic, systems-level understanding of disease. researchgate.net The integration of systems biology with multi-omics data (genomics, transcriptomics, proteomics, metabolomics) offers a powerful framework for advancing rhodanine research. nih.govmdpi.com

Target Identification and Validation: Omics data can help identify and validate the molecular targets of rhodanine derivatives. nih.gov For instance, proteomic profiling of cells treated with a rhodanine compound can reveal changes in protein expression or post-translational modifications, pointing towards the pathways being modulated. nih.gov

Understanding Mechanisms of Action: By analyzing the global changes in a biological system upon treatment with a compound like this compound, researchers can build a more complete picture of its mechanism of action, including on-target and off-target effects. researchgate.net This can help explain the observed phenotype and predict potential side effects.

Biomarker Discovery: Integrating omics data can lead to the discovery of biomarkers that predict a patient's response to a rhodanine-based therapy. researchgate.net This is a cornerstone of precision medicine, allowing for the selection of patients most likely to benefit from the treatment.

Predictive Modeling: Systems biology employs computational modeling to simulate the behavior of complex biological networks. arxiv.org By integrating experimental data from rhodanine studies into these models, it becomes possible to predict the compound's effects under different conditions and to generate new, testable hypotheses for further research. nih.govarxiv.org

This integrative approach allows for a shift from a reductionist view to a comprehensive understanding of how a compound interacts with the complex machinery of a cell or organism, ultimately guiding more rational drug design and development. nih.gov

Emerging Therapeutic Applications and Translational Potential of Rhodanine Derivatives

The versatility of the rhodanine scaffold continues to drive its exploration for new therapeutic applications. While its use in cancer, infectious diseases, and diabetes is well-documented, emerging areas of research are expanding its translational potential. nih.govnih.gov

Neurodegenerative Diseases: Recent studies have explored rhodanine derivatives as agents against protein aggregation in neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Specifically, certain indolyl-rhodanine derivatives have shown potent inhibitory activity against the aggregation of both α-synuclein and tau protein fibrils, which are pathological hallmarks of these conditions. nih.gov Some compounds were also able to disaggregate existing amyloid plaques isolated from human brains, suggesting a potential disease-modifying role. nih.gov

Inhibition of Protein-Protein Interactions (PPIs): The rhodanine scaffold has been successfully optimized to create inhibitors of challenging PPIs. nih.gov For example, rhodanine derivatives have been identified as inhibitors of the interaction between the HIV-1 integrase and its human cofactor LEDGF/p75, representing a novel antiviral strategy. nih.gov

Targeting Drug Resistance: Rhodanine derivatives are being investigated as agents to combat multidrug-resistant bacterial infections. nih.gov Compounds bearing a quinoline (B57606) moiety have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) at non-cytotoxic concentrations, making them an interesting scaffold for developing new antibiotics. nih.gov

Enzyme Inhibition in New Pathways: The rhodanine core is being used to design inhibitors for a growing list of enzymes implicated in various diseases. This includes carbonic anhydrases, which are targets for diuretics and anti-glaucoma agents, and various kinases involved in signaling pathways that are dysregulated in cancer and inflammatory diseases. acs.orgmdpi.com

The continued exploration of new biological targets and the application of innovative medicinal chemistry strategies ensure that rhodanine derivatives, including compounds like this compound, remain a promising and highly adaptable scaffold in the quest for novel therapeutics. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.